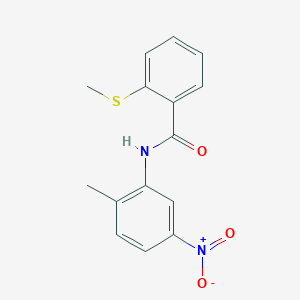
3-(4-chlorobenzyl)-1-cyclohexyl-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorobenzyl)-1-cyclohexyl-2,5-pyrrolidinedione, commonly known as CCPP, is a chemical compound that belongs to the family of N-substituted lactams. It is an important intermediate in the synthesis of various pharmaceutical drugs, including anticonvulsants, sedatives, and hypnotics. CCPP has gained significant attention from the scientific community due to its potential therapeutic properties and its ability to modulate various biological processes.
Mecanismo De Acción
The exact mechanism of action of CCPP is not fully understood. However, it is believed to modulate the activity of various neurotransmitter receptors in the brain, including GABA and glutamate receptors. CCPP has been shown to enhance the activity of GABA receptors, which results in an increase in inhibitory neurotransmission and a decrease in neuronal excitability. CCPP has also been shown to block the activity of glutamate receptors, which results in a decrease in excitatory neurotransmission and a decrease in neuronal excitability.
Biochemical and Physiological Effects
CCPP has been shown to possess a wide range of biochemical and physiological effects. It has been shown to possess anticonvulsant, sedative, and hypnotic activity in animal models. CCPP has also been shown to modulate various biological processes, including ion channels, GABA receptors, and glutamate receptors. CCPP has been shown to enhance the activity of GABA receptors, which results in an increase in inhibitory neurotransmission and a decrease in neuronal excitability. CCPP has also been shown to block the activity of glutamate receptors, which results in a decrease in excitatory neurotransmission and a decrease in neuronal excitability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CCPP has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. CCPP is also relatively inexpensive compared to other compounds with similar activity. However, there are some limitations to using CCPP in lab experiments. CCPP has a relatively low solubility in water, which can make it difficult to administer in certain experiments. CCPP also has a relatively short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for the study of CCPP. One potential area of research is the development of new drugs that are based on the structure of CCPP. CCPP has been shown to possess a wide range of therapeutic properties, and there is potential to develop new drugs that are more effective and have fewer side effects. Another potential area of research is the study of the long-term effects of CCPP. CCPP has a relatively short half-life, and it is not clear what the long-term effects of chronic CCPP exposure might be. Finally, there is potential to study the effects of CCPP on other biological processes, such as inflammation and oxidative stress. CCPP has been shown to modulate various biological processes, and there is potential to explore its effects on other systems in the body.
Métodos De Síntesis
The synthesis of CCPP involves the reaction of 4-chlorobenzylamine with cyclohexanone in the presence of sodium ethoxide. The resulting product is then treated with maleic anhydride to yield CCPP. The overall reaction can be represented as follows:
Aplicaciones Científicas De Investigación
CCPP has been extensively studied for its potential therapeutic properties. It has been shown to possess anticonvulsant, sedative, and hypnotic activity in animal models. CCPP has also been investigated for its ability to modulate various biological processes, including ion channels, GABA receptors, and glutamate receptors.
Propiedades
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1-cyclohexylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO2/c18-14-8-6-12(7-9-14)10-13-11-16(20)19(17(13)21)15-4-2-1-3-5-15/h6-9,13,15H,1-5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSJBRAPZCUKKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)CC(C2=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[5-(4-fluorophenoxy)pentyl]morpholine](/img/structure/B4982207.png)

![3-(2,4-dichlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B4982224.png)
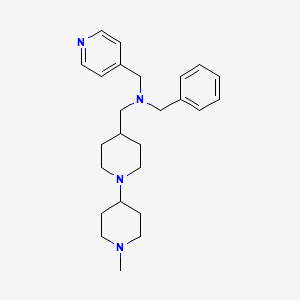
![(3-furylmethyl)isobutyl{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}amine](/img/structure/B4982246.png)
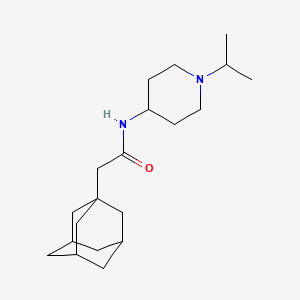
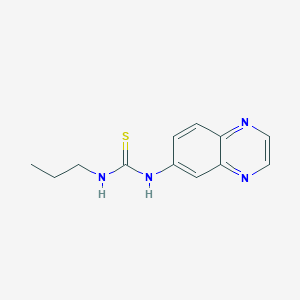
![1,6-hexanediyl bis[(4-chlorophenyl)carbamate]](/img/structure/B4982258.png)
![allyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B4982261.png)

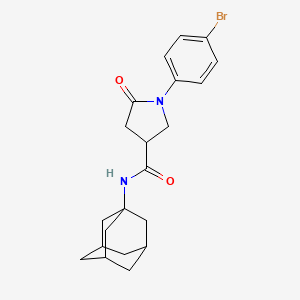
![5-(2-furylmethylene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4982293.png)
![8-[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]-5-nitroquinoline](/img/structure/B4982301.png)
